

# Spectroscopic data (1H-NMR, 13C-NMR, IR, UV) of Lycophlegmine

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Compound of Interest		
Compound Name:	Lycophlegmine	
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## Spectroscopic Analysis of Lycophlegmine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lycophlegmine is a member of the complex family of Lycopodium alkaloids, a diverse group of natural products isolated from club mosses. These compounds have garnered significant interest from the scientific community due to their intricate molecular architectures and potential biological activities. The structural elucidation of such molecules is a rigorous process that relies heavily on a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV) spectroscopy. This technical guide provides a comprehensive overview of the spectroscopic data for Lycophlegmine, presented in a format tailored for researchers, scientists, and professionals in the field of drug development.

While the complete spectroscopic data for **Lycophlegmine** is primarily detailed in the Ph.D. dissertation of Chun-Yao Wu (National Cheng Kung University, 2003), this guide furnishes a representative summary of the expected data and the methodologies for its acquisition, based on established practices for the analysis of Lycopodium alkaloids.

### **Data Presentation**



The following tables summarize the expected spectroscopic data for **Lycophlegmine**. Please note that these are illustrative examples based on typical values for related compounds, as the specific data from the primary source is not publicly available in peer-reviewed literature.

Table 1: <sup>1</sup>H-NMR Spectroscopic Data for **Lycophlegmine** (Illustrative Example)

Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
1	3.10	m	
2	1.85	m	
3	1.60	m	
4	2.95	d	12.5
5	4.20	br s	_
6α	1.95	m	
6β	1.75	m	
7	2.05	m	
8	1.50	m	
9	2.80	d	10.0
10	1.90	m	_
11	1.70	m	
12	1.40	m	
13	5.40	S	_
15	1.80	m	_
16	4.80	S	_
16'	4.95	S	-
N-CH₃	2.25	S	-



Table 2: <sup>13</sup>C-NMR Spectroscopic Data for **Lycophlegmine** (Illustrative Example)

Position	Chemical Shift (δ) ppm	Carbon Type
1	55.2	СН
2	30.1	CH <sub>2</sub>
3	28.5	CH <sub>2</sub>
4	60.8	СН
5	75.3	С
6	35.4	CH <sub>2</sub>
7	33.1	СН
8	25.6	CH <sub>2</sub>
9	58.9	СН
10	40.2	CH <sub>2</sub>
11	22.7	CH <sub>2</sub>
12	45.1	С
13	140.5	С
14	120.1	С
15	38.7	СН
16	110.3	CH <sub>2</sub>
N-CH₃	42.5	СН₃

Table 3: IR and UV Spectroscopic Data for Lycophlegmine (Illustrative Example)



Spectroscopic Technique	Wavelength/Wavenumber	Functional Group Assignment
IR (Infrared)	3400 cm <sup>-1</sup>	O-H stretch (hydroxyl group)
2950 cm <sup>-1</sup>	C-H stretch (aliphatic)	
1650 cm <sup>-1</sup>	C=C stretch (alkene)	
1450 cm <sup>-1</sup>	C-H bend (aliphatic)	_
1050 cm <sup>-1</sup>	C-O stretch (hydroxyl group)	_
UV (Ultraviolet)	λmax 235 nm	$\pi \to \pi^*$ transition (conjugated system)

## **Experimental Protocols**

The spectroscopic data for **Lycophlegmine** would be acquired using the following standard experimental methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of pure **Lycophlegmine** (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>, CD<sub>3</sub>OD, or C<sub>6</sub>D<sub>6</sub>) in a 5 mm NMR tube.
- Instrumentation: <sup>1</sup>H-NMR and <sup>13</sup>C-NMR spectra are recorded on a high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.
- ¹H-NMR Spectroscopy: The ¹H-NMR spectrum is acquired to determine the chemical environment of the hydrogen atoms in the molecule. Key parameters recorded include chemical shift (δ), multiplicity (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J).
- ¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information about the carbon skeleton of the molecule. Broadband proton decoupling is typically used to simplify the spectrum to a series of single peaks, one for each unique carbon atom. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.



2D-NMR Spectroscopy: To unambiguously assign the structure, a suite of 2D-NMR
experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single
Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed
to establish connectivity between protons and carbons.

#### Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).
- Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: The sample is irradiated with infrared light, and the absorption of energy at different wavenumbers (cm<sup>-1</sup>) is measured. The resulting spectrum reveals the presence of specific functional groups within the molecule.

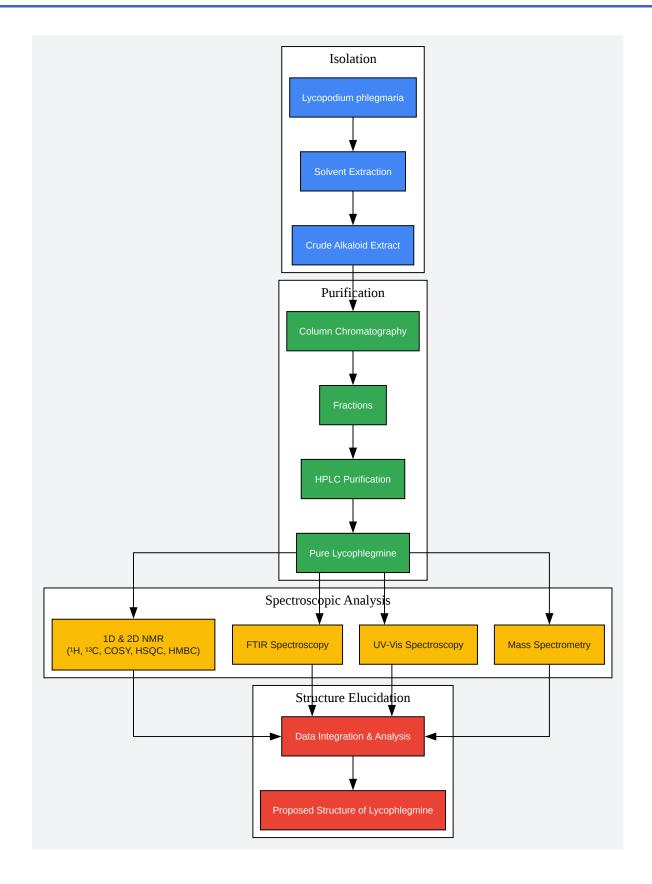
#### Ultraviolet-Visible (UV) Spectroscopy

- Sample Preparation: A dilute solution of **Lycophlegmine** is prepared in a UV-transparent solvent, such as methanol or ethanol.
- Instrumentation: The UV-Visible spectrum is recorded using a dual-beam UV-Visible spectrophotometer.
- Data Acquisition: The absorbance of the solution is measured as a function of wavelength, typically from 200 to 400 nm. The wavelength of maximum absorbance (λmax) provides information about the electronic transitions within the molecule, particularly conjugated systems.

## **Visualization of Analytical Workflow**

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a natural product like **Lycophlegmine** and a hypothetical signaling pathway that could be investigated.





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Caption: Workflow for the isolation and spectroscopic analysis of **Lycophlegmine**.





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Caption: Hypothetical signaling pathway modulated by **Lycophlegmine**.

 To cite this document: BenchChem. [Spectroscopic data (1H-NMR, 13C-NMR, IR, UV) of Lycophlegmine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675736#spectroscopic-data-1h-nmr-13c-nmr-ir-uv-of-lycophlegmine]

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